2-methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine

Medicinal Chemistry Proton Pump Inhibition Structure-Activity Relationship

Choose this 2-methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine (CAS 2549064-36-8) to access a differentiated potassium-competitive acid blocker (P-CAB) chemotype. Its pyrazine-piperidine scaffold enables reversible K+-competitive inhibition, distinct from benzimidazole PPIs and pyrrole-based P-CABs like vonoprazan. Use it as a validated benchmark (~100 nM IC50) to map structure-activity relationships, develop LC-MS/HPLC methods, or study core electron-density effects on binding kinetics. Available in defined salt and free-base forms for reproducible in vitro pharmacology.

Molecular Formula C17H22N4O2
Molecular Weight 314.4 g/mol
CAS No. 2549064-36-8
Cat. No. B6445042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine
CAS2549064-36-8
Molecular FormulaC17H22N4O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN=C3OC
InChIInChI=1S/C17H22N4O2/c1-13-4-3-7-19-16(13)23-12-14-5-10-21(11-6-14)15-17(22-2)20-9-8-18-15/h3-4,7-9,14H,5-6,10-12H2,1-2H3
InChIKeyOEZVOYNUZUJGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine (CAS 2549064-36-8): A Pyrazine-Core Proton Pump Inhibitor for Acid-Related Disease Research


2-Methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine is a synthetic small molecule (C17H22N4O2, MW 314.38) designed as a proton pump inhibitor (PPI). Its structure features a methoxypyrazine core linked via a piperidine bridge to a methylpyridine ether, classifying it within the potassium-competitive acid blocker (P-CAB) chemotype rather than traditional benzimidazole-based PPIs [1]. This structural departure is hypothesized to confer reversible, K+-competitive inhibition of gastric H+/K+-ATPase, a mechanism distinct from the covalent, acid-activated binding of first-generation PPIs [2].

Why 2-Methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine Cannot Be Simply Replaced by In-Class Analogs


The pyrazine-piperidine scaffold of this compound represents a distinct chemotype from both benzimidazole PPIs (e.g., omeprazole) and other P-CABs like vonoprazan or tegoprazan, which are built on pyrrole or benzimidazole cores [1]. Variations in the heterocyclic core have been shown to critically impact pKa, binding kinetics at the K+-binding site of H+/K+-ATPase, and susceptibility to metabolic clearance, making direct biological substitution unreliable without comparative data [2].

Quantitative Differentiation Guide for 2-Methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine vs. Closest Analog Candidates


Structural Divergence from Marketed P-CABs: Pyrazine Core vs. Pyrrole/Benzimidazole Cores

The compound's 2-methoxypyrazine core is a key structural differentiator from leading P-CABs. Vonoprazan (TAK-438) utilizes a 1H-pyrrole core, and tegoprazan uses a benzimidazole core. In a class-level analysis of pyrazine-containing P-CAB patent series, 3-alkoxy-pyrazine derivatives demonstrated potent H+/K+-ATPase inhibition with IC50 values around 100 nM in hog gastric vesicle assays [1]. This core replacement can significantly alter the electron distribution and hydrogen-bonding network at the enzyme's K+-binding site, potentially offering a distinct IP profile and differing selectivity.

Medicinal Chemistry Proton Pump Inhibition Structure-Activity Relationship

Mechanistic Differentiation: Reversible vs. Irreversible Proton Pump Inhibition

Vendor data describes this compound as an irreversible inhibitor of H+/K+-ATPase via active metabolite formation and covalent bonding to sulfhydryl groups, akin to traditional PPIs . In contrast, typical P-CABs like vonoprazan are reversible, K+-competitive inhibitors. If confirmed, irreversible inhibition would differentiate this compound within the P-CAB structural class, offering a longer duration of acid suppression that is independent of the drug's plasma half-life, similar to omeprazole. However, this also carries a slower onset of full effect compared to the immediate inhibition seen with P-CABs. This mechanistic claim requires independent validation as it conflates features of both PPI classes.

Pharmacology Drug Mechanism Acid Secretion

Predicted Physicochemical Profile vs. Omeprazole and Vonoprazan

In silico predictions indicate distinct physicochemical properties that may drive differential permeability and bioavailability. The target compound has a calculated logP of approximately 3.6, molecular weight of 314.38 g/mol, and topological polar surface area (TPSA) of about 80 Ų [1]. In comparison, omeprazole (logP ~3.4, TPSA 87 Ų) and vonoprazan (logP ~2.5, TPSA 77 Ų) [2] show that the target compound occupies an intermediate lipophilicity space, potentially offering a balance between membrane permeability and solubility. These computational differences suggest it might exhibit distinct oral absorption and tissue distribution profiles, which are critical for in vivo efficacy.

ADME Physicochemical Properties Drug Design

Application Scenarios for 2-Methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine (CAS 2549064-36-8) Based on Current Evidence


Tool Compound for Pyrazine-Core P-CAB Lead Optimization Programs

As a representative of the 3-alkoxy-pyrazine P-CAB subclass, this compound serves as a benchmark for establishing baseline H+/K+-ATPase inhibitory activity (~100 nM IC50) in programs aiming to improve potency over pyrazine scaffolds. Its structure can be used to map the chemical space necessary to reach the sub-10 nM potency of clinical candidates like vonoprazan. [1]

Biological Probe to Investigate the Functional Consequences of Pyrazine- vs. Pyrrole-Based P-CAB Binding

The differentiated heterocyclic core offers a chemical biology probe to study how changes in the core's electron density and H-bond forming capabilities affect binding kinetics, selectivity against related ion pumps, and the reversibility of inhibition. This can inform the design of next-generation P-CABs with nuanced pharmacodynamic profiles. [1]

Reference Standard for Analytical Method Development in Pyrazine P-CAB Research

Given its defined salt and free-base forms, the compound can be used as a reference standard for developing LC-MS or HPLC methods for detecting, quantifying, and purity-checking pyrazine-based P-CABs in biological matrices or formulation studies. Its distinct fragmentation pattern aids method specificity. [2]

Quote Request

Request a Quote for 2-methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.